Cas no 447-14-3 (Benzene,(1,2,2-trifluoroethenyl)-)
447-14-3 structure
Product Name:Benzene,(1,2,2-trifluoroethenyl)-
CAS-nummer:447-14-3
MF:C8H5F3
MW:158.120512723923
CID:330941
PubChem ID:67971
Update Time:2025-06-07
Benzene,(1,2,2-trifluoroethenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,(1,2,2-trifluoroethenyl)-
- (1,2,2-Trifluorovinyl)benzene
- 1,2,2-trifluoroethenylbenzene
- 1',2',2'-TRIFLUOROSTYRENE
- (1,1,2-trifluorovinyl)benzene
- (Trifluoroethenyl)benzene
- (Trifluorovinyl)benzene
- Benzene,(trifluoroethenyl)
- EINECS 207-180-1
- Trifluorostyrene
- Benzene, (1,2,2-trifluoroethenyl)-
- Q6152617
- AKOS005762826
- Styrene,.beta.,.beta.-trifluoro-
- 1,2,2-TRIFLUOROSTYRENE
- DTXSID1060003
- SCHEMBL285854
- BRN 1908586
- MFCD00221781
- SUTQSIHGGHVXFK-UHFFFAOYSA-N
- .alpha.,.beta.-Trifluorostyrene
- Styrene, alpha,beta,beta-trifluoro-
- .alpha.,.beta.'-Trifluorostyrene
- YZB7BS8U6Q
- Benzene, (trifluoroethenyl)-
- NS00043975
- 447-14-3
- NSC-121160
- (1,2,2-trifluoroethenyl)benzene
- BB 0260837
- FT-0606169
- NSC 121160
- A7099
- 1-(1,2,2-trifluorovinyl)benzene
- 4-05-00-01344 (Beilstein Handbook Reference)
- NSC121160
- alpha,beta,beta-Trifluorostyrene
- .alpha.,.beta.,.beta.-Trifluorostyrene
-
- Inchi: 1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
- InChI-sleutel: SUTQSIHGGHVXFK-UHFFFAOYSA-N
- LACHT: F/C(=C(/F)\F)/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 158.03400
- Monoisotopische massa: 158.034335
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 153
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.7
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.185
- Smeltpunt: -23,5°C
- Kookpunt: 141 ºC
- Vlampunt: 32 ºC
- Brekindex: 1.4749
- PSA: 0.00000
- LogboekP: 3.22120
Benzene,(1,2,2-trifluoroethenyl)- Beveiligingsinformatie
- Gevaarverklaring: Flammable/Keep Cold
- Vervoersnummer gevaarlijk materiaal:UN 1993
- Code gevarencategorie: 10
- Veiligheidsinstructies: 16
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Risicozinnen:R10
- Opslagvoorwaarde:保持寒冷
Benzene,(1,2,2-trifluoroethenyl)- Douanegegevens
- HS-CODE:2903999090
- Douanegegevens:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,(1,2,2-trifluoroethenyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| abcr | AB280969-1g |
1',2',2'-Trifluorostyrene, 90%; . |
447-14-3 | 90% | 1g |
€342.90 | 2025-04-18 | |
| abcr | AB280969-5g |
1',2',2'-Trifluorostyrene, 90%; . |
447-14-3 | 90% | 5g |
€1221.10 | 2025-04-18 | |
| Manchester Organics | S54848-1g |
1,2,2-Trifluorovinylbenzene |
447-14-3 | 90% | 1g |
£215.00 | 2023-12-20 | |
| Manchester Organics | S54848-5g |
1,2,2-Trifluorovinylbenzene |
447-14-3 | 90% | 5g |
£775.00 | 2023-12-20 | |
| Enamine | EN300-7691917-1g |
(1,2,2-trifluoroethenyl)benzene |
447-14-3 | 95% | 1g |
$0.0 | 2023-12-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640858-5g |
(1,2,2-Trifluorovinyl)benzene |
447-14-3 | 98% | 5g |
¥14935.00 | 2024-05-13 |
Benzene,(1,2,2-trifluoroethenyl)- Gerelateerde literatuur
-
Lawrence A. Ford,Darryl D. DesMarteau Chem. Commun. 2003 2596
-
Lawrence A. Ford,Darryl D. DesMarteau Chem. Commun. 2003 2596
-
3. Metal complexes containing ‘inorganic (carbon-free) chelate rings.’ Reactivity of the [ReO]3+ core toward bis(diphenyl-phosphino)amine derivatives. Crystal structures of [ReOCl2{N(XPPh2)2}(PPh3)](X = O or S) and [ReO(OEt)-{N(SPPh2)2}2]Roberto Rossi,Andrea Marchi,Luciano Magon,Umberto Casellato,Sergio Tamburini,Rodolfo Graziani J. Chem. Soc. Dalton Trans. 1991 263
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